molecular formula C14H18FN3O3 B11763161 tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate

tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate

Cat. No.: B11763161
M. Wt: 295.31 g/mol
InChI Key: OXSNYUNGJXEXHZ-JTQLQIEISA-N
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Description

tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate is a fluorinated benzodiazepine derivative with a seven-membered 1,5-benzodiazepine core. Its structure features a tert-butyl carbamate group at the (3S)-position and a fluorine substituent at the 9-position of the aromatic ring. The compound’s stereochemistry and fused heterocyclic system make it a key intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) therapeutics . The 2-oxo group and tetrahydro configuration contribute to its conformational flexibility, while the fluorine atom enhances electronic and metabolic stability .

Properties

Molecular Formula

C14H18FN3O3

Molecular Weight

295.31 g/mol

IUPAC Name

tert-butyl N-[(3S)-6-fluoro-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepin-3-yl]carbamate

InChI

InChI=1S/C14H18FN3O3/c1-14(2,3)21-13(20)17-10-7-16-9-6-4-5-8(15)11(9)18-12(10)19/h4-6,10,16H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1

InChI Key

OXSNYUNGJXEXHZ-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC2=C(C(=CC=C2)F)NC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC2=C(C(=CC=C2)F)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate typically involves multiple steps, starting from the appropriate benzodiazepine precursor. The key steps include:

    Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the benzodiazepine ring system.

    Introduction of the Fluorine Atom: Fluorination is achieved using specific fluorinating agents under controlled conditions to ensure selective introduction of the fluorine atom at the desired position.

    Attachment of the tert-Butyl Carbamate Group: This step involves the reaction of the benzodiazepine intermediate with tert-butyl chloroformate in the presence of a base to form the final product.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Oxidized benzodiazepine derivatives.

    Reduction: Reduced derivatives with alcohol functional groups.

    Substitution: Substituted carbamate derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex benzodiazepine derivatives with potential pharmacological activities.

Biology: In biological research, the compound is used to study the interactions of benzodiazepines with their molecular targets, such as GABA receptors, and to investigate their pharmacokinetic and pharmacodynamic properties.

Industry: In the pharmaceutical industry, the compound can be used as an intermediate in the synthesis of various benzodiazepine-based drugs.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The fluorine atom and the tert-butyl carbamate group may influence the binding affinity and selectivity of the compound for different subtypes of GABA receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound shares structural motifs with fluorinated piperidine and azepine derivatives. Examples from include:

Compound Name CAS Number Core Structure Substituents
tert-butyl N-[(3S)-9-fluoro-2-oxo-...benzodiazepin-3-yl]carbamate Not provided 1,5-Benzodiazepine 9-F, (3S)-tert-butyl carbamate
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate 1052713-47-9 Piperidine 4-F, (3S)-tert-butyl carbamate
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate 1052713-48-0 Piperidine 4-F, (3R)-tert-butyl carbamate

Ring Conformation and Puckering

The seven-membered 1,5-benzodiazepine ring exhibits distinct puckering compared to six-membered piperidines. Cremer and Pople’s puckering parameters (amplitude $ q $, phase $ \phi $) quantify these differences :

  • Piperidine analogs : Adopt chair or twist-boat conformations with $ q \approx 0.5–0.7 \, \text{Å} $, stabilized by equatorial fluorine placement.
  • Benzodiazepine core : Displays envelope or half-chair puckering ($ q \approx 0.8–1.0 \, \text{Å} $) due to reduced ring strain and conjugation with the aromatic benzene moiety .

This conformational flexibility impacts molecular interactions ; the benzodiazepine’s flattened geometry enhances π-π stacking in protein binding, whereas rigid piperidines favor steric complementarity.

Electronic and Steric Effects

  • Fluorine Substituent : The 9-fluoro group in the benzodiazepine increases electronegativity, polarizing the aromatic ring and enhancing hydrogen-bond acceptor capacity. In piperidine analogs, 4-fluorine adopts an axial or equatorial position, altering dipole moments and solubility .
  • tert-Butyl Carbamate : The bulky tert-butyl group in both compound classes improves metabolic stability by shielding the carbamate linkage from enzymatic hydrolysis. However, steric hindrance in the benzodiazepine may reduce accessibility to certain binding pockets compared to piperidines .

Physicochemical Properties

Property Benzodiazepine Derivative (3S,4S)-Piperidine Analog (3R,4R)-Piperidine Analog
Molecular Weight (g/mol) ~350 (estimated) 231.27 231.27
LogP ~2.5 (predicted) 1.8 1.8
Aqueous Solubility Low (fluorine enhances lipophilicity) Moderate (polar piperidine core) Moderate

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